![molecular formula C10H14BrNO3S B7594879 3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid, also known as BMT-2, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It has been extensively studied for its potential applications in the field of scientific research due to its unique structural properties and biochemical effects.
Mechanism of Action
3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid exerts its effects by binding to and activating beta-adrenergic receptors. These receptors are found on the surface of various cells in the body, including smooth muscle cells, cardiac muscle cells, and adipose tissue cells. Activation of these receptors leads to the activation of various intracellular signaling pathways, which ultimately result in the observed physiological effects of 3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid.
Biochemical and Physiological Effects:
3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, cardiac output, and contractility. It has also been shown to cause vasodilation, bronchodilation, and lipolysis. These effects are mediated through the activation of beta-adrenergic receptors and subsequent activation of various intracellular signaling pathways.
Advantages and Limitations for Lab Experiments
3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid has several advantages as a research tool. It is a potent and selective beta-adrenergic agonist, which allows for precise control over the activation of beta-adrenergic receptors. It is also relatively easy to synthesize and has a long shelf life. However, 3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid also has some limitations. It has been shown to be unstable under certain conditions, which can lead to degradation and loss of potency. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research involving 3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid. One area of interest is the development of new beta-adrenergic agonists with improved stability and longer half-lives. Another area of interest is the study of the long-term effects of 3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid on various biological systems. Additionally, 3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid could be studied for its potential applications in the treatment of other diseases, such as obesity and diabetes. Overall, 3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid holds significant potential as a research tool and may have important applications in the field of scientific research.
Synthesis Methods
3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 5-bromothiophene-3-carboxaldehyde with methylamine to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield the desired amine. The final step involves the reaction of the amine with 2-hydroxy-2-methylpropanoic acid to form 3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid.
Scientific Research Applications
3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid has been extensively studied for its potential applications in the field of scientific research. It has been shown to have a wide range of effects on various biological systems, including the cardiovascular, respiratory, and nervous systems. 3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid has been studied for its potential use as a bronchodilator, vasodilator, and inotropic agent. It has also been studied for its potential applications in the treatment of asthma, chronic obstructive pulmonary disease, and heart failure.
properties
IUPAC Name |
3-[(5-bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-10(15,9(13)14)6-12(2)4-7-3-8(11)16-5-7/h3,5,15H,4,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQNVXKORGRTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CSC(=C1)Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
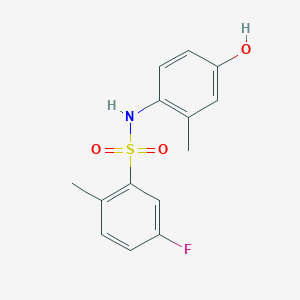
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)
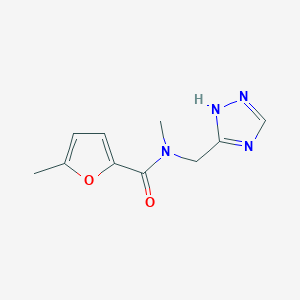
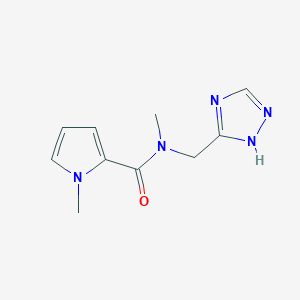
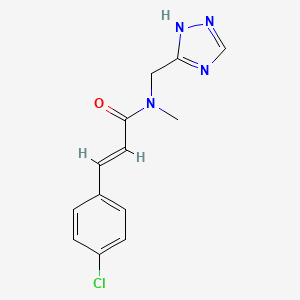
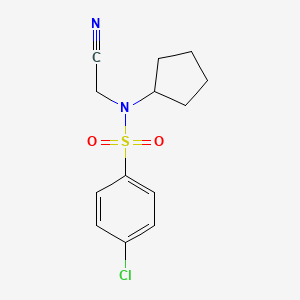
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)